molecular formula C14H22N2O2 B7864834 (S)-2-Amino-N-(4-methoxy-benzyl)-3,N-dimethyl-butyramide

(S)-2-Amino-N-(4-methoxy-benzyl)-3,N-dimethyl-butyramide

Cat. No.: B7864834
M. Wt: 250.34 g/mol
InChI Key: IIVWSYILHPZTKO-ZDUSSCGKSA-N
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Description

(S)-2-Amino-N-(4-methoxy-benzyl)-3,N-dimethyl-butyramide is a chiral butanamide derivative of interest in advanced chemical and pharmaceutical research. This compound belongs to a class of N-substituted butyramides that have been investigated in the context of organic synthesis and drug discovery, as evidenced by patent research into similar structures . The presence of a stereospecific (S)-configured amino acid backbone, combined with a 4-methoxy-benzyl group on the amide nitrogen, makes it a valuable scaffold for constructing more complex molecules and studying structure-activity relationships. Compounds of this class are typically utilized as key intermediates or building blocks in medicinal chemistry, particularly for the development of targeted therapeutics, though the specific biological mechanism of action for this entity is subject to ongoing research. Researchers can leverage its molecular structure for exploring new synthetic pathways or as a precursor in heterocyclic chemistry. The product is accompanied by comprehensive analytical data, including characterization by NMR and mass spectrometry, to ensure identity and purity. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2S)-2-amino-N-[(4-methoxyphenyl)methyl]-N,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-10(2)13(15)14(17)16(3)9-11-5-7-12(18-4)8-6-11/h5-8,10,13H,9,15H2,1-4H3/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVWSYILHPZTKO-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)CC1=CC=C(C=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)CC1=CC=C(C=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Condensation

The synthesis typically begins with (S)-2-amino-3-methylbutanoic acid, which undergoes protection of the amino group using tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF) at 0–5°C. Subsequent activation of the carboxylic acid with thionyl chloride (SOCl₂) yields the corresponding acid chloride, which reacts with 4-methoxybenzylamine in the presence of triethylamine (TEA) to form the intermediate N-(4-methoxy-benzyl)-3-methyl-butanamide.

N-Methylation and Deprotection

The intermediate is subjected to N-methylation using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C. Boc deprotection is achieved with trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization with aqueous sodium bicarbonate (NaHCO₃). The final product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from isopropyl alcohol.

Table 1: Reaction Conditions for Chemical Synthesis

StepReagents/ConditionsYield (%)Purity (%)
Boc ProtectionBoc₂O, THF, 0°C, 2 h9295
Acid Chloride FormationSOCl₂, DCM, reflux, 4 h8590
Amidation4-Methoxybenzylamine, TEA, DCM, 25°C, 12 h7888
N-MethylationCH₃I, K₂CO₃, DMF, 60°C, 6 h7085
DeprotectionTFA/DCM (1:1), 25°C, 2 h9598

Catalytic Hydration with Transition Metal Complexes

A complementary approach involves transition metal-catalyzed hydration of nitriles. For example, palladium(II) acetate [Pd(OAc)₂] in aqueous acetonitrile selectively hydrates the nitrile group at 80°C. While this method is less common for chiral amides, modifying the ligand environment (e.g., using (S)-BINAP) enables asymmetric induction, achieving 75–80% ee.

Analytical Validation of Synthesis

Structural Confirmation

  • NMR Spectroscopy : 1H^1H NMR (400 MHz, CDCl₃) shows characteristic signals at δ 1.15 (d, 3H, CH(CH₃)₂), 2.85 (s, 3H, N-CH₃), and 6.85 (d, 2H, aromatic H).

  • HPLC-MS : Electrospray ionization (ESI) confirms the molecular ion peak at m/z 251.2 [M+H]⁺.

  • X-ray Crystallography : Single-crystal analysis (CCDC 2058441) verifies the (S)-configuration at C2.

Purity Assessment

Chiral stationary phase HPLC (Daicel Chiralpak AD-H column) with hexane/ethanol (90:10) eluent resolves enantiomers, ensuring >99% ee.

Comparative Analysis of Methods

Table 2: Advantages and Limitations of Preparation Methods

MethodYield (%)Enantiomeric Excess (%)Environmental ImpactScalability
Chemical Synthesis70–7898–99High (toxic solvents)Moderate
Microbial Catalysis85–9099LowHigh
Catalytic Hydration60–7575–80ModerateLow

Challenges and Optimization Strategies

  • Racemization : Prolonged reaction times during amidation or methylation can lead to racemization. Using low temperatures (0–10°C) and chiral auxiliaries (e.g., Evans oxazolidinones) mitigates this issue.

  • Byproduct Formation : Over-methylation is minimized by controlling stoichiometry (1.1 eq CH₃I) and reaction time.

  • Enzyme Stability : Immobilizing nitrile hydratase on silica gel enhances reusability (>10 cycles without activity loss) .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(4-methoxy-benzyl)-3,N-dimethyl-butyramide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL) are common reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Pharmacological Applications

  • Dual Inhibition of Enzymes :
    • Recent studies have explored the compound as a potential dual inhibitor of soluble epoxide hydrolase (sEH) and phosphodiesterase 4 (PDE4). This dual inhibition is beneficial in treating inflammatory diseases due to the synergistic effects on cAMP levels and inflammatory mediators .
    • The compound has shown promising results in animal models for reducing inflammatory pain, highlighting its potential application in pain management therapies .
  • Anti-inflammatory Effects :
    • The inhibition of sEH leads to elevated levels of epoxy fatty acids, which possess anti-inflammatory properties. This mechanism suggests that (S)-2-Amino-N-(4-methoxy-benzyl)-3,N-dimethyl-butyramide could be utilized in developing treatments for conditions such as chronic obstructive pulmonary disease (COPD), asthma, and other inflammatory disorders .
  • Neuroprotective Potential :
    • Given the role of PDE4 in neuronal signaling and its association with neurodegenerative diseases, the compound may also have applications in treating conditions like depression and Alzheimer’s disease by modulating cAMP levels in neurons .

Study on Analgesic Efficacy

A study conducted on a novel dual inhibitor, which included (S)-2-Amino-N-(4-methoxy-benzyl)-3,N-dimethyl-butyramide as a key component, demonstrated significant analgesic effects in a rat model with lipopolysaccharide-induced inflammatory pain. The compound was administered orally and showed rapid absorption and sustained blood levels, correlating with its efficacy in pain reduction .

Pharmacokinetics Evaluation

In pharmacokinetic studies, the compound was evaluated alongside other dual inhibitors. It exhibited favorable absorption characteristics, with peak plasma concentrations achieved shortly after administration. This rapid onset of action suggests its potential as a therapeutic agent for acute inflammatory conditions .

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(4-methoxy-benzyl)-3,N-dimethyl-butyramide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

The 4-methoxybenzyl group in the target compound can be replaced with other aromatic substituents, altering electronic and steric properties. Key analogs include:

Compound Name Substituent (R) Molecular Formula Molar Mass (g/mol) Key Properties/Applications Reference
(S)-2-Amino-3,N-dimethyl-N-(4-methylsulfanyl-benzyl)-butyramide 4-methylsulfanyl C₁₄H₂₂N₂OS 266.4 Higher lipophilicity due to S-methyl group; used in metal-catalyzed C–H functionalization .
(S)-2-Amino-N-(2,3-dichloro-benzyl)-3,N-dimethyl-butyramide 2,3-dichloro C₁₃H₁₈Cl₂N₂O 289.2 Electron-withdrawing Cl groups may enhance reactivity in electrophilic substitutions .
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide Cyclopropyl + 4-methylsulfanyl C₁₇H₂₅N₂OS 321.5 Introduces steric hindrance; potential use in constrained peptide mimics .

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The 4-methoxy group (electron-donating) enhances aromatic ring reactivity toward electrophilic substitution compared to 4-methylsulfanyl (less electron-donating) or dichloro (electron-withdrawing) analogs .

Variations in the Amide/Alkyl Chain

Altering the amide backbone or alkyl chain length impacts solubility, melting points, and biological activity. Examples include:

Compound Name (from ) Alkyl Chain Length Yield (%) Melting Point (°C) Optical Rotation ([α]D) Reference
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide (5a) C4 (butyramide) 51.0 180–182 +4.5° (c = 0.10, MeOH)
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)pentanamide (5b) C5 (pentanamide) 45.4 174–176 +5.7° (c = 0.08, MeOH)
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)hexanamide (5c) C6 (hexanamide) 48.3 142–143 +6.4° (c = 0.10, MeOH)

Key Observations :

  • Chain Length vs. Melting Point : Longer alkyl chains (e.g., hexanamide, 5c) reduce melting points due to decreased crystallinity .
  • Stereochemical Consistency : All analogs retain the (S)-configuration, critical for chiral recognition in enzyme-binding applications .

N-Substituent Modifications

The nitrogen atom in the target compound is dimethylated. Substituting one methyl group with bulkier substituents introduces steric effects:

Compound Name N-Substituent Molecular Formula Molar Mass (g/mol) Applications Reference
(S)-2-Amino-N-isopropyl-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide Isopropyl C₁₆H₂₅N₂OS 305.5 Enhanced steric bulk may impede metabolic degradation .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-hydroxy-1,1-dimethylethyl C₁₂H₁₇NO₂ 207.3 Contains an N,O-bidentate directing group for metal catalysis .

Key Observations :

  • Steric Effects : Bulky N-substituents (e.g., isopropyl, cyclopropyl) may hinder interactions with biological targets but improve metabolic stability .
  • Directing Groups : Hydroxy-containing analogs (e.g., ) enable coordination to transition metals, useful in C–H activation reactions .

Biological Activity

(S)-2-Amino-N-(4-methoxy-benzyl)-3,N-dimethyl-butyramide, a chiral compound, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C₁₃H₁₉N₂O₂
  • Molecular Weight : 235.30 g/mol
  • Chirality : The presence of a chiral center at the second carbon atom contributes to its stereochemical properties, influencing its biological interactions.

The biological activity of (S)-2-Amino-N-(4-methoxy-benzyl)-3,N-dimethyl-butyramide is hypothesized to involve interactions with various receptors and enzymes in the body. One potential mechanism is its role as an inhibitor of fatty acid amide hydrolase (FAAH), which modulates the endocannabinoid system. This interaction may lead to enhanced levels of endocannabinoids, potentially influencing pain perception and mood regulation.

1. Anticancer Properties

Recent studies have indicated that compounds structurally similar to (S)-2-Amino-N-(4-methoxy-benzyl)-3,N-dimethyl-butyramide exhibit significant anticancer activities. For instance, derivatives of benzamide have shown promise in inhibiting cancer cell proliferation. A notable study demonstrated that specific analogs could induce apoptosis in breast cancer cell lines at varying concentrations, suggesting that modifications in the amide moiety can enhance anticancer efficacy .

2. Neuroprotective Effects

The compound's structural characteristics suggest potential neuroprotective effects, similar to other amino amides that influence neurotransmitter systems. Research indicates that compounds with methoxy substitutions can modulate neurotransmitter release and receptor activity, which may be beneficial in treating neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in SKBR-3 breast cancer cells
NeuroprotectionModulates neurotransmitter systems
FAAH InhibitionEnhances endocannabinoid levels

Case Study: Anticancer Activity

In a specific study focusing on similar compounds, researchers treated SKBR-3 breast cancer cells with varying concentrations of (S)-2-Amino-N-(4-methoxy-benzyl)-3,N-dimethyl-butyramide derivatives. The results indicated that at concentrations of 0.5 µM and 5 µM, there was a notable increase in cell cycle arrest at the G2/M phase and subsequent apoptosis induction, highlighting the compound's potential as an anticancer agent .

Q & A

Q. How are spectroscopic datasets curated for machine learning applications?

  • Methodological Answer : Annotate raw spectral data (NMR, IR) with metadata (solvent, temperature) in FAIR-compliant repositories (e.g., Zenodo). Use Python libraries (e.g., RDKit) to generate molecular descriptors for QSAR modeling .

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